Benzocaine

概要

説明

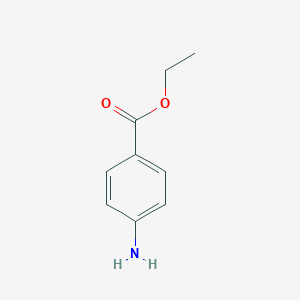

ベンゾカインは、化学的にはエチル4-アミノ安息香酸として知られており、アミノエステル系医薬品に属する局所麻酔薬です。 口腔潰瘍の軟膏、咳止め薬、耳滴などの市販薬に、局所鎮痛剤として広く使用されています 。 ベンゾカインは、1890年にドイツで初めて合成され、1902年に承認されて以降、医療分野で広く使用されています .

2. 製法

合成経路と反応条件: ベンゾカインは、p-トルイジンから始まる多段階プロセスで合成することができます。 合成には以下の手順が含まれます :

4'-メチルアセトアニリドの合成: p-トルイジンは酢酸無水物と反応して4'-メチルアセトアニリドを生成します。

p-アセトアミド安息香酸の合成: 4'-メチルアセトアニリドは過マンガン酸カリウムを用いて酸化されてp-アセトアミド安息香酸を生成します。

p-アミノ安息香酸塩酸塩の合成: p-アセトアミド安息香酸は塩酸で加水分解されてp-アミノ安息香酸塩酸塩を生成します。

ベンゾカインの合成: p-アミノ安息香酸塩酸塩は、硫酸の存在下、エタノールでフィッシャーエステル化されてベンゾカインを生成します。

工業的製造方法: ベンゾカインの工業的製造は、通常、同じ合成経路を使用しますが、より大規模に行われ、反応条件を最適化することで、収率と純度を最大限に高めています。 連続式反応器と高度な精製技術の使用により、効率的な生産が実現されています .

準備方法

Synthetic Routes and Reaction Conditions: Benzocaine can be synthesized through a multi-step process starting from p-toluidine. The synthesis involves the following steps :

Synthesis of 4’-methylacetanilide: p-toluidine reacts with acetic anhydride to form 4’-methylacetanilide.

Synthesis of p-acetamidobenzoic acid: 4’-methylacetanilide is oxidized using potassium permanganate to yield p-acetamidobenzoic acid.

Synthesis of p-aminobenzoic acid hydrochloride: p-acetamidobenzoic acid is hydrolyzed with hydrochloric acid to produce p-aminobenzoic acid hydrochloride.

Synthesis of this compound: p-aminobenzoic acid hydrochloride undergoes Fischer esterification with ethanol in the presence of sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .

化学反応の分析

反応の種類: ベンゾカインは、以下を含むさまざまな化学反応を起こします。

求電子置換反応と求核置換反応: これらの反応は、ベンゾカイン分子を修飾して、生物活性を高めた誘導体を生成するために、一般的に使用されます.

酸化反応と還元反応: ベンゾカインは、酸化または還元されて、さまざまな性質を持つさまざまな化合物を生成することができます.

一般的な試薬と条件:

求電子置換反応: 触媒の存在下での臭素や塩素などの試薬。

求核置換反応: 水酸化ナトリウムや水酸化カリウムなどの試薬。

酸化反応: 過マンガン酸カリウムや過酸化水素。

還元反応: パラジウムなどの金属触媒の存在下での水素ガス.

主な生成物:

求電子置換反応: ハロゲン化ベンゾカイン誘導体。

求核置換反応: アミノ置換ベンゾカイン誘導体。

酸化反応: p-ニトロ安息香酸。

還元反応: p-アミノ安息香酸.

科学的研究の応用

Clinical Applications

Local Anesthesia

Benzocaine is primarily used for its local anesthetic properties. It is commonly applied in dental procedures, minor surgeries, and for the relief of pain associated with conditions such as oral ulcers, sunburns, and insect bites. The mechanism of action involves the reversible binding to sodium channels in neuronal membranes, which inhibits action potential generation and signal conduction .

Topical Formulations

this compound is available in various topical formulations, including gels, ointments, and sprays. These formulations are designed for quick application to localized areas of pain. For instance, a study highlighted that this compound 20% produced no statistically significant difference compared to placebo in reducing pain from oral procedures . However, it remains a popular choice due to its rapid onset of action and relatively low pKa (2.6), which facilitates its efficacy across a range of pH levels .

Safety Concerns

Despite its widespread use, this compound has been associated with serious adverse effects such as methemoglobinemia—a condition where hemoglobin is altered so it cannot effectively release oxygen to body tissues. The FDA has reported numerous cases related to this compound use, particularly in children under two years old . Therefore, while this compound is effective for pain relief, it must be used with caution and under medical supervision.

Research on this compound Analogues

Recent studies have investigated the biological potential of this compound analogues beyond their anesthetic properties. Research indicates that certain derivatives exhibit antibacterial, antifungal, and even anti-cancer activities. For example:

- Antibacterial Properties : Some analogues have shown effectiveness against various bacterial strains.

- Antifungal Activity : Research suggests that this compound derivatives may inhibit fungal growth.

- Anti-cancer Potential : Certain studies have indicated that this compound analogues could have therapeutic effects against cancer cells, including those associated with tuberculosis .

Analytical Methods for this compound Detection

Advancements in analytical techniques have improved the detection and quantification of this compound in pharmaceutical formulations. Recent studies employed Surface-Enhanced Resonance Raman Scattering (SERRS) combined with azo coupling reactions for sensitive detection of this compound without extensive sample preparation . These methods are crucial for ensuring quality control in pharmaceutical manufacturing.

Case Study 1: Efficacy in Dental Procedures

A clinical trial assessed the efficacy of this compound as a pre-anesthetic agent during dental procedures. Results indicated that while patients reported reduced pain levels post-application, the differences were not statistically significant compared to control groups using placebo treatments .

Case Study 2: Methemoglobinemia Risk

A retrospective analysis reviewed cases of methemoglobinemia associated with this compound use over several years. The study found that out of 119 reported cases, four resulted in fatalities, underscoring the importance of monitoring patients closely when administering this compound .

作用機序

ベンゾカインは、神経細胞膜を安定化させることで作用し、神経細胞膜のナトリウムイオンに対する透過性を低下させます。 このナトリウムイオン透過性の阻害は、神経細胞膜の脱分極を阻止し、神経インパルスの発生と伝導を遮断します 。 ベンゾカインの主な分子標的は、電位依存性ナトリウムチャネルです .

類似の化合物:

- プロカイン

- テトラカイン

- ブタンベン

- デクロプラミド

- メトクロプラミド

比較: ベンゾカインは、これらの化合物の中でも、低いpKa値(2.6)と水溶液中での溶解性(0.4mg/ml)が特徴であり、傷に局在化して長時間鎮痛効果を発揮します 。 ベンゾカインは、一部の類似化合物とは異なり、主に局所投与用に使用され、全身毒性を起こしにくいことが特徴です .

類似化合物との比較

- Procaine

- Tetracaine

- Butamben

- Declopramide

- Metoclopramide

Comparison: Benzocaine is unique among these compounds due to its low pKa value (2.6) and solubility in aqueous conditions (0.4 mg/ml), which allows it to remain localized in wounds and provide long-term pain relief . Unlike some of its counterparts, this compound is primarily used for topical applications and is less likely to cause systemic toxicity .

生物活性

Benzocaine is a widely utilized local anesthetic belonging to the ester class, primarily known for its application in pain relief. This article delves into its biological activity, mechanism of action, pharmacokinetics, and emerging research on its derivatives, supported by data tables and case studies.

This compound exerts its anesthetic effects by reversibly binding to sodium channels in neuronal cell membranes. This binding inhibits the influx of sodium ions, which is crucial for the depolarization and conduction of nerve impulses. The process can be summarized as follows:

- Diffusion : this compound enters nerve cells in a non-ionized form.

- Ionization : Once inside, it becomes ionized and binds to the α subunit of voltage-gated sodium channels.

- Inhibition : This binding prevents the channels from opening, thus blocking sodium influx and stopping action potentials from being generated .

The pKa of this compound is relatively low (2.6), which contributes to its rapid onset of action (approximately 30 seconds for 20% concentration) and its effectiveness across varying pH levels .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its clinical application:

- Absorption : As a weak base with an aromatic structure, this compound's lipid solubility allows it to diffuse across nerve membranes effectively.

- Distribution : The distribution correlates with tissue perfusion and mass.

- Metabolism : this compound is metabolized primarily through plasma hydrolysis by pseudocholinesterase, yielding para-aminobenzoic acid (PABA) as a metabolite.

- Elimination : The metabolites are mainly excreted via the kidneys .

Biological Activity and Research Findings

Recent studies have explored the biological activities of this compound derivatives beyond their anesthetic properties. Notably, research has highlighted their antibacterial and anticancer potential:

Antibacterial Activity

A study evaluated new this compound derivatives against various bacterial strains, revealing significant antibacterial properties. The derivatives were tested against both Gram-positive and Gram-negative bacteria, with results indicating that certain compounds exhibited superior activity compared to traditional antibiotics .

Anticancer Activity

The anticancer efficacy of this compound derivatives was assessed against human cancer cell lines such as HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast). Notably, compounds 6 and 7b demonstrated high potency as inhibitors of DNA gyrase and human topoisomerase IIα, positioning them as promising candidates for further development in cancer therapy .

Table 1: Summary of Pharmacokinetic Properties of this compound

| Property | Description |

|---|---|

| pKa | 2.6 |

| Onset of Action | ~30 seconds (20% concentration) |

| Metabolism | Hydrolysis by pseudocholinesterase |

| Elimination | Primarily renal via urine |

Table 2: Biological Activity of this compound Derivatives

| Compound | Antibacterial Activity | Anticancer Activity (IC50) | Target Enzyme |

|---|---|---|---|

| 6 | High | 12 µM (HepG-2) | DNA gyrase |

| 7b | Higher than reference | 15 µM (HCT-116) | Topoisomerase IIα |

Case Studies

- Case Study on Topical Use : A clinical evaluation demonstrated that this compound effectively alleviated pain in patients undergoing minor surgical procedures. Patients reported significant pain reduction within minutes post-application, confirming its rapid onset and effectiveness.

- Research on Methemoglobinemia Risk : A review highlighted the risk of methemoglobinemia associated with this compound use, particularly in high doses or prolonged exposure. This necessitates careful monitoring during clinical applications to prevent adverse effects .

特性

IUPAC Name |

ethyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFLLBZGZJTVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23239-88-5 (hydrochloride) | |

| Record name | Benzocaine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021804 | |

| Record name | Benzocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

310 °C | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>24.8 [ug/mL] (The mean of the results at pH 7.4), One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids., Soluble in acid, In water, 1,310 mg/L at 25 °C | |

| Record name | SID56422766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.6X10-4 mm Hg at 25 °C /Estimated/ | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions. Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses., Benzocaine reversibly stabilizes the neuronal membrane with decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses. | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Rhombohedra from ether, Needles from water | |

CAS No. |

94-09-7 | |

| Record name | Benzocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzocaine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3RSY48JW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

92 °C | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。